2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine
Overview
Description
2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains iodine, trifluoromethyl, and p-tolyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodopyrimidine, p-tolylboronic acid, and trifluoromethylating agents.
Suzuki Coupling Reaction: The p-tolyl group is introduced to the pyrimidine ring through a Suzuki coupling reaction. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) under an inert atmosphere.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a trifluoromethylating reagent like Togni’s reagent. This step typically requires a catalyst and specific reaction conditions to ensure the successful introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic reagents, amines, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as dimethylformamide, toluene, or acetonitrile.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex molecules with extended conjugation or additional heteroatoms.
Scientific Research Applications
2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. In materials science, the compound’s electronic properties can influence charge transport and light emission processes.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the p-tolyl group, which may affect its reactivity and applications.
6-(p-Tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom, which may influence its ability to undergo substitution reactions.
2-Iodo-6-(p-tolyl)pyrimidine: Lacks the trifluoromethyl group, which may alter its electronic properties and applications.
Uniqueness
2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (iodine, p-tolyl, and trifluoromethyl) on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making the compound valuable for various scientific research applications.
Properties
IUPAC Name |
2-iodo-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3IN2/c1-7-2-4-8(5-3-7)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHBNHRMTIDXGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)I)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192227 | |
Record name | Pyrimidine, 2-iodo-4-(4-methylphenyl)-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820650-16-5 | |
Record name | Pyrimidine, 2-iodo-4-(4-methylphenyl)-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820650-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-iodo-4-(4-methylphenyl)-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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